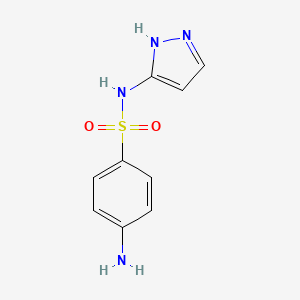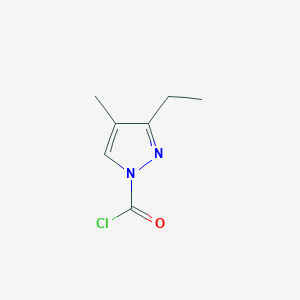
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is particularly significant due to its versatile applications in organic synthesis, medicinal chemistry, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride typically involves the reaction of 3-Ethyl-4-methyl-1H-pyrazole with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the pyrazole derivative is treated with thionyl chloride, resulting in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Acylation Reactions: It serves as an acylating agent, introducing the carbonyl chloride group into substrates like alcohols and amines.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-Ethyl-4-methyl-1H-pyrazole-1-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used in the synthesis of the compound.
Amines and Alcohols: React with the compound in substitution reactions.
Water: Involved in hydrolysis reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
3-Ethyl-4-methyl-1H-pyrazole-1-carboxylic acid: Formed from hydrolysis.
Applications De Recherche Scientifique
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride involves its role as an acylating agent. It introduces the carbonyl chloride group into substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-3-ethyl-1-methylpyrazole-5-carbonyl chloride: Another pyrazole derivative with similar acylating properties.
1-Ethyl-3-methyl-1H-pyrazole-5-carbohydrazide: A related compound used in the synthesis of bioactive molecules.
3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid: Known for its fungicidal activity.
Uniqueness
3-Ethyl-4-methyl-1H-pyrazole-1-carbonyl chloride is unique due to its specific substitution pattern and its versatile reactivity as an acylating agent. Its ability to introduce the carbonyl chloride group into various substrates makes it valuable in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
67514-66-3 |
|---|---|
Formule moléculaire |
C7H9ClN2O |
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
3-ethyl-4-methylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C7H9ClN2O/c1-3-6-5(2)4-10(9-6)7(8)11/h4H,3H2,1-2H3 |
Clé InChI |
YEFNWGRKNGSMCK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C=C1C)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



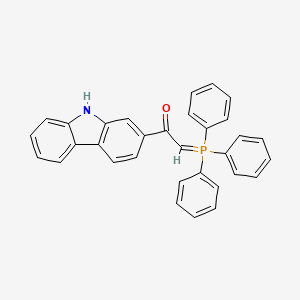
![2-(Chloromethyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12889965.png)
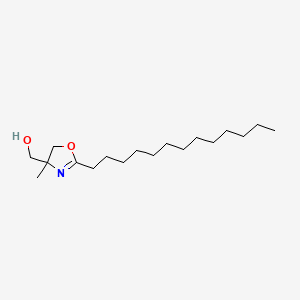
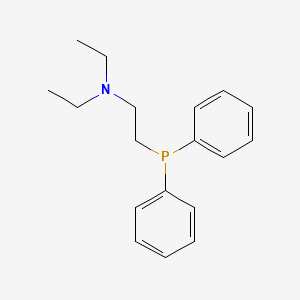
![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
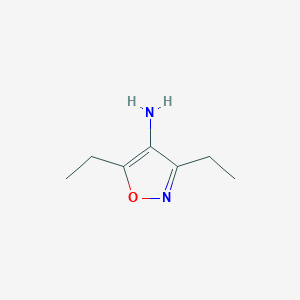
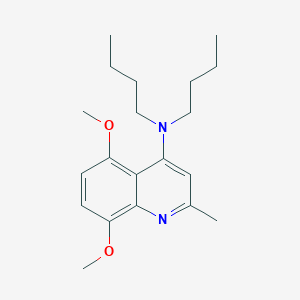


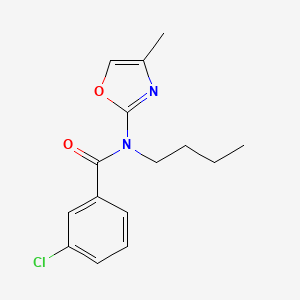
![8-Quinolinol, 7-[(4,5-dihydro-3-phenyl-5-isoxazolyl)methyl]-](/img/structure/B12890013.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-b]pyridine](/img/structure/B12890017.png)
